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3,3'-Difluoro-4-methoxy-1,1'-biphenyl

Cat. No.: B12989187
M. Wt: 220.21 g/mol
InChI Key: NJZNPSIGAYPPHX-UHFFFAOYSA-N
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Description

Contextual Significance of Biphenyl (B1667301) Scaffolds in Modern Organic and Materials Chemistry

The 1,1'-biphenyl framework is a recurring motif in numerous areas of chemical science, valued for its unique structural and electronic characteristics. Biphenyl itself is not planar in its lowest energy state; the two phenyl rings are twisted relative to each other due to steric hindrance between the ortho-hydrogens. libretexts.org This rotation around the central carbon-carbon single bond is a defining feature. When bulky substituents are placed at the ortho positions, this rotation can be significantly hindered, leading to a form of conformational isomerism known as atropisomerism, where the rotational isomers can be isolated as stable, distinct enantiomers. libretexts.orgslideshare.net

This tunable, semi-rigid structure makes the biphenyl scaffold a "privileged scaffold" in medicinal chemistry, as it can effectively position substituents to interact with hydrophobic pockets and engage in π-π stacking interactions within biological targets like enzymes and receptors. mdpi.com Beyond pharmaceuticals, the biphenyl core is fundamental to materials science. Its conjugated system is a key component in:

Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are used to create materials that exhibit efficient light emission. mdpi.com

Organic Solar Cells: The electronic properties of biphenyls are harnessed in the development of new photovoltaic materials. mdpi.comacs.org

Liquid Crystals: The rigid, elongated shape of many biphenyl molecules is conducive to forming the ordered phases characteristic of liquid crystals used in display technologies. acs.org

Asymmetric Catalysis: Chiral biphenyl ligands, such as BINAP, are renowned for their ability to create highly enantioselective catalysts for a wide range of chemical transformations. mdpi.com

The stability and synthetic accessibility of the biphenyl unit allow for systematic modifications, enabling chemists to fine-tune its properties for specific applications.

Strategic Role of Fluorine and Methoxy (B1213986) Substituents in Molecular Design and Electronic Modulation

The introduction of fluorine and methoxy groups onto a biphenyl scaffold, as in 3,3'-Difluoro-4-methoxy-1,1'-biphenyl, is a deliberate strategy to manipulate the molecule's physicochemical properties.

Fluorine: The fluorine atom possesses a unique combination of properties, including high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds. Its inclusion profoundly impacts a molecule by:

Electronic Modulation: Fluorine's strong electron-withdrawing inductive effect lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This can enhance the stability of materials against oxidative degradation and facilitate electron injection, which is advantageous for creating n-type or ambipolar semiconducting materials. rsc.org

Conformational Control: While small, the fluorine atom is larger than hydrogen and can increase the rotational barrier in biphenyl systems, influencing the molecule's preferred conformation and rigidity. acs.org

Intermolecular Interactions: Fluorine can participate in non-covalent interactions, such as C–H⋯F hydrogen bonds, which can direct the supramolecular organization of molecules in the solid state, influencing crystal packing and charge carrier mobility. rsc.org

Medicinal Chemistry: In drug design, fluorine can enhance metabolic stability, increase binding affinity through specific interactions (e.g., forming a hydrogen bond with a tyrosine residue in a receptor), and improve membrane permeability. acs.orgacs.org

Methoxy Group: The methoxy group (–OCH₃) exerts a dual electronic effect. It is electron-withdrawing through induction but is a strong electron-donating group through resonance, where its lone pair of electrons can delocalize into the aromatic π-system. The net effect is typically electron-donating, which raises the HOMO energy level. Furthermore, the methoxy group can:

Influence Conformation: The steric bulk of the methoxy group can restrict the conformation of adjacent parts of a molecule. acs.org

Engage in Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, influencing solubility and interactions with biological targets or other molecules. acs.org

When combined, the electron-withdrawing fluorine atoms and the electron-donating methoxy group create a complex electronic landscape on the biphenyl scaffold, allowing for precise tuning of its properties for advanced applications.

Overview of Academic Research Trajectories for this compound and Analogous Biphenyl Derivatives

While specific academic literature on this compound (CAS No. 942474-97-7) is not extensively detailed in public databases, its structure points to clear research applications based on studies of analogous compounds. The synthesis and investigation of such molecules are typically driven by the pursuit of novel functional materials and bioactive compounds.

Research into these types of substituted biphenyls often follows several key trajectories:

Synthesis Development: A primary research goal is the efficient and selective synthesis of the target molecule. Cross-coupling reactions, such as the Suzuki or Kumada reactions, are standard methods for constructing the biphenyl C-C bond. For instance, the synthesis of the related compound 3,3'-difluoro-4,4'-dimethoxybiphenyl has been achieved by reacting a Grignard reagent, 3-fluoro-4-methoxyphenyl magnesium bromide, with 4-bromo-2-fluoroanisole (B1265810) in the presence of a palladium chloride catalyst. prepchem.com This approach highlights a viable pathway for constructing the 3,3'-difluoro-biphenyl core.

Materials Science Applications: Research focuses on exploiting the electronic properties conferred by the fluoro and methoxy groups. Fluorinated biphenyls are investigated for use in liquid crystals and organic solar cells. acs.org The strategic placement of electron-donating and withdrawing groups can create molecular dipoles and influence solid-state packing, which are critical for developing materials with high charge mobility and specific optical properties. acs.orgrsc.org

Medicinal Chemistry Exploration: The substitution pattern is relevant to the design of new therapeutic agents. For example, in the development of modulators for the GABA-A receptor, the positioning of methoxy and fluoro groups on aromatic rings was found to be critical for activity, with para-substitution often leading to enhanced effects compared to ortho-substitution. acs.org The fluorine atom's ability to form specific hydrogen bonds and the methoxy group's electronic and steric influence are key variables in structure-activity relationship (SAR) studies. acs.org

The study of this compound and its isomers serves as a platform for understanding the fundamental principles of molecular design, with potential applications ranging from next-generation electronics to novel pharmaceuticals.

Physicochemical Data for Fluorinated Methoxybiphenyls

The following interactive table provides key computed and experimental data for this compound and a related analogue.

PropertyThis compound3,4-Difluoro-4'-methoxybiphenyl
CAS Number 942474-97-7 bldpharm.com182925-36-6 nih.gov
Molecular Formula C₁₃H₁₀F₂O bldpharm.comC₁₃H₁₀F₂O nih.gov
Molecular Weight 220.22 g/mol bldpharm.com220.21 g/mol nih.gov
IUPAC Name This compound1,2-difluoro-4-(4-methoxyphenyl)benzene nih.gov
XLogP3 N/A3.7 nih.gov
Hydrogen Bond Donor Count 00 nih.gov
Hydrogen Bond Acceptor Count 11 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10F2O B12989187 3,3'-Difluoro-4-methoxy-1,1'-biphenyl

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10F2O

Molecular Weight

220.21 g/mol

IUPAC Name

2-fluoro-4-(3-fluorophenyl)-1-methoxybenzene

InChI

InChI=1S/C13H10F2O/c1-16-13-6-5-10(8-12(13)15)9-3-2-4-11(14)7-9/h2-8H,1H3

InChI Key

NJZNPSIGAYPPHX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)F)F

Origin of Product

United States

Chemical Reactivity and Advanced Derivatization Studies of Difluoromethoxybiphenyl Systems

Investigation of Electrophilic and Nucleophilic Aromatic Substitution Mechanisms on the Biphenyl (B1667301) Core

The reactivity of the biphenyl core in 3,3'-Difluoro-4-methoxy-1,1'-biphenyl is governed by the directing and activating or deactivating effects of the fluorine and methoxy (B1213986) substituents on the two distinct aromatic rings.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The outcome of such reactions on this compound is largely controlled by the nature of the substituents on each ring.

Ring A (Methoxy- and Fluoro-substituted): This ring contains a strongly activating, electron-donating methoxy group (-OCH₃) and a deactivating, electron-withdrawing fluorine atom (-F). The methoxy group is a powerful ortho, para-director, significantly increasing the electron density at positions C3 and C5. The fluorine atom is also an ortho, para-director but deactivates the ring towards electrophilic attack due to its high electronegativity. In a competitive scenario, the activating effect of the methoxy group dominates, making this ring significantly more nucleophilic than the other. Therefore, electrophilic attack will preferentially occur on this ring. The primary sites for substitution would be the C5 position (ortho to the methoxy group) and the C3' position (ortho to the methoxy group and meta to the fluorine). Steric hindrance from the adjacent phenyl ring might influence the regioselectivity.

Ring B (Fluoro-substituted): This ring is substituted only with a deactivating fluorine atom. Consequently, it is significantly less reactive towards electrophiles compared to Ring A.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.comlibretexts.org For this compound, these reactions are expected to yield products substituted on the methoxy-bearing ring.

Interactive Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentTypeActivating/DeactivatingDirecting Effect
-OCH₃ (Methoxy)Electron-DonatingStrongly Activatingortho, para
-F (Fluoro)Electron-WithdrawingDeactivatingortho, para

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.org In this compound, the fluorine atoms can serve as leaving groups.

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is crucial for the reaction to proceed.

Reactivity of Fluorine Atoms: The fluorine atoms in this molecule are not strongly activated. On Ring A, the electron-donating methoxy group disfavors the formation of the negatively charged Meisenheimer complex, making SNAr at the C3 position unlikely under standard conditions. On Ring B, the fluorine at C3' is not activated by any strongly electron-withdrawing groups. Therefore, displacing the fluorine atoms via SNAr would likely require harsh reaction conditions or the introduction of additional activating groups, such as a nitro group, onto the aromatic rings. nih.govnih.gov

Chemical Transformations Involving Fluorine Atoms: Reactivity and Stability Assessments

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts significant chemical and thermal stability to organofluorine compounds. alfa-chemistry.combluefrogscientific.com

The exceptional strength of the C-F bond is attributed to the large electronegativity difference between carbon and fluorine, resulting in a highly polarized and short bond. wikipedia.org This high bond dissociation energy means that significant energy input is required to cleave it. alfa-chemistry.comwikipedia.org Consequently, the fluorine atoms in this compound are generally unreactive and resistant to many chemical transformations. alfa-chemistry.com

Interactive Table: Comparison of Carbon-Halogen Bond Dissociation Energies (BDE)

BondBond Dissociation Energy (kcal/mol)
C-F (in CH₃-F)115
C-H (in CH₃-H)104.9
C-Cl (in CH₃-Cl)83.7
C-Br (in CH₃-Br)72.1
C-I (in CH₃-I)57.6
Data sourced from general organic chemistry principles. wikipedia.org

Despite this stability, C-F bond cleavage can be achieved under specific conditions:

Nucleophilic Substitution: As discussed in section 3.1, while challenging, the fluorine atoms can be displaced by potent nucleophiles under forcing conditions. The use of highly polar aprotic solvents and high temperatures can facilitate this transformation.

Reductive Defluorination: Certain reducing agents, particularly those involving low-valent transition metals or radical pathways, can effect C-F bond cleavage.

Enzymatic Degradation: Some metalloenzymes have been shown to be capable of catalyzing the cleavage of the robust C-F bond, although this is more relevant in biochemical contexts. nih.gov

Reactivity and Derivatization Pathways of the Methoxy Moiety

The methoxy group (-OCH₃) at the C4 position is a versatile handle for derivatization.

Ether Cleavage: The most common transformation of an aryl methyl ether is its cleavage to the corresponding phenol (B47542). This is typically accomplished using strong protic acids or Lewis acids.

Reagents: Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl ethers at low temperatures. Other common reagents include hydrogen bromide (HBr) and hydrogen iodide (HI).

Product: Treatment of this compound with such reagents would yield 3,3'-difluoro-[1,1'-biphenyl]-4-ol.

Further Derivatization of the Resulting Phenol: The newly formed hydroxyl group provides a synthetic entry point for a wide array of functionalizations:

O-Alkylation: Reaction with alkyl halides or sulfates under basic conditions (e.g., using K₂CO₃ or NaH) to form new ether linkages.

O-Acylation: Esterification with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to produce aryl esters.

Conversion to Triflates: Reaction with triflic anhydride (B1165640) (Tf₂O) to form a highly reactive aryl triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Oxidative and Reductive Transformations of the Biphenyl Scaffold

The biphenyl scaffold of this compound can undergo both oxidative and reductive transformations, although the aromatic rings are generally robust.

Oxidative Transformations: The biphenyl core is relatively resistant to oxidation. However, under forcing conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ruthenium tetroxide (RuO₄), degradation of the aromatic rings can occur, often leading to a mixture of products including benzoic acid derivatives. The methoxy group can also be susceptible to oxidative cleavage under certain conditions.

Reductive Transformations: Reduction of the aromatic rings is a more controlled and synthetically useful transformation.

Catalytic Hydrogenation: Using hydrogen gas (H₂) with heterogeneous catalysts such as palladium (Pd), platinum (Pt), or rhodium (Rh) on a carbon support can reduce one or both aromatic rings. The reaction conditions (pressure, temperature, catalyst choice) determine the extent of reduction. This would lead to the formation of various difluoro-methoxy-bicyclohexyl derivatives.

Birch Reduction: This dissolving metal reduction (e.g., using sodium or lithium in liquid ammonia (B1221849) with an alcohol) can selectively reduce one of the aromatic rings to a cyclohexadiene derivative. The methoxy-substituted ring is more electron-rich and thus more likely to be reduced under these conditions.

Strategies for Further Functionalization of the Difluoromethoxybiphenyl Structure

A variety of strategies can be employed to introduce new functional groups onto the this compound structure, leveraging the inherent reactivity of the molecule.

Electrophilic Aromatic Substitution: As detailed in section 3.1, reactions like nitration or Friedel-Crafts acylation can introduce versatile functional groups (-NO₂, -C(O)R) onto the activated, methoxy-bearing ring. A nitro group can be subsequently reduced to an amine, which can then be diazotized to access a wide range of other functionalities.

Derivatization via the Methoxy Group: Cleavage to the phenol (as described in 3.3) is a powerful strategy, as the resulting hydroxyl group can be converted into numerous other functional groups.

Metalation and Cross-Coupling: Directed ortho-metalation (DoM) is a potent technique for regioselective functionalization. The methoxy group can direct lithiation (using an organolithium reagent like n-BuLi or sec-BuLi) to the C5 position. The resulting aryllithium species can be quenched with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install new substituents with high precision.

Palladium-Catalyzed Cross-Coupling: While the C-F bonds are generally inert to typical cross-coupling conditions, if one were to be converted to a more reactive handle (like a bromide, iodide, or triflate), Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions could be employed to form new C-C, C-O, or C-N bonds. For instance, synthesis of sterically hindered biphenyls often employs Suzuki coupling, a strategy that could be adapted for further functionalization. nih.gov

Interactive Table: Summary of Functionalization Strategies

StrategyReagents/ConditionsTarget SitePotential Products/Intermediates
NitrationHNO₃, H₂SO₄C5 or C3'Nitro-substituted biphenyl
Friedel-Crafts AcylationRCOCl, AlCl₃C5 or C3'Acyl-substituted biphenyl
Ether CleavageBBr₃ or HBrC4-OCH₃3,3'-difluoro-[1,1'-biphenyl]-4-ol
Directed ortho-Metalationn-BuLi, then E⁺C55-substituted biphenyl derivative
Catalytic HydrogenationH₂, Pd/CAromatic RingsDifluoro-methoxy-bicyclohexyl

Advanced Spectroscopic Characterization and Structural Elucidation of 3,3 Difluoro 4 Methoxy 1,1 Biphenyl

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3,3'-Difluoro-4-methoxy-1,1'-biphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and electronic environment.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. For this molecule, distinct signals are expected for the aromatic protons and the methoxy (B1213986) group protons. The aromatic region will show complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The methoxy group will appear as a sharp singlet, typically around 3.8-3.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's asymmetry, 13 distinct signals are expected (12 aromatic carbons and 1 methoxy carbon). The chemical shifts are significantly influenced by the substituents. The carbon attached to the methoxy group (C4) will be shifted downfield, while carbons bonded to fluorine (C3, C3') will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). Other carbons in the rings will show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF), which are crucial for definitive assignments.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range nih.gov. In this compound, the two fluorine atoms are in chemically equivalent environments on the NMR timescale, assuming free rotation around the biphenyl (B1667301) bond. This would result in a single resonance. The chemical shift, typically reported relative to a standard like CFCl₃ colorado.edu, provides insight into the electronic environment of the fluorine atoms.

Table 1: Predicted NMR Data for this compound Predicted values are based on data from structurally similar compounds.

NucleusPredicted Chemical Shift (δ, ppm)Key CouplingsAssignment
¹H~7.0-7.5H-H and H-F couplingsAromatic Protons
¹H~3.9Singlet-OCH₃ Protons
¹³C~150-160 (d)¹JCF ≈ 240-250 HzC3, C3'
¹³C~145-155-C4
¹³C~110-135Various C-F and C-H couplingsOther Aromatic Carbons
¹³C~56--OCH₃ Carbon
¹⁹F~ -115 to -130Couplings to H and CC3-F, C3'-F

Vibrational Spectroscopy (FTIR) and Electronic Absorption (UV-Vis) Studies: Correlating Spectra with Molecular Structure

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The FTIR spectrum of this compound is characterized by several key absorption bands. Strong C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region. The C-O stretching of the methoxy group will produce a strong band around 1250 cm⁻¹ (asymmetric) and a weaker one near 1030 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range, while aromatic C-H stretching is observed above 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted biphenyls typically show strong absorption bands corresponding to π → π* transitions. For 4-methoxybiphenyl, a strong absorption maximum (λmax) is observed around 260 nm nist.gov. The addition of fluorine substituents may cause a slight shift (hypsochromic or bathochromic) in the absorption maximum depending on their electronic effects and influence on the molecule's planarity. The spectrum is useful for confirming the presence of the conjugated biphenyl system.

Table 2: Key Spectroscopic Features for this compound

SpectroscopyExpected FeatureApproximate PositionStructural Correlation
FTIRC-F Stretch1100-1300 cm⁻¹Aryl-Fluorine bond
FTIRC-O Stretch (Aryl Ether)1230-1270 cm⁻¹ (asym)Methoxy group
FTIRAromatic C=C Stretch1450-1600 cm⁻¹Biphenyl rings
UV-Visπ → π* Transition~260 nmConjugated π-system

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental formula. For this compound (C₁₃H₉F₂O), the calculated exact mass is 220.06997 Da nih.gov. HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ that matches this value to within a few parts per million (ppm), confirming the molecular formula.

Fragmentation analysis within the mass spectrometer provides further structural information. Common fragmentation pathways for this molecule would include:

Loss of a methyl radical (•CH₃): [M - 15]⁺

Loss of a methoxy radical (•OCH₃): [M - 31]⁺

Cleavage of the biphenyl C-C bond: Leading to fluorinated and methoxy-substituted phenyl fragments.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Conformation and Packing Arrangements

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state imperial.ac.uk. By irradiating a single crystal with X-rays, a diffraction pattern is produced that can be mathematically transformed into a model of the atomic arrangement, providing precise bond lengths, bond angles, and torsion angles nih.gov.

For this compound, SC-XRD analysis would be crucial for determining the dihedral angle (or torsion angle) between the two phenyl rings. This angle is a key conformational parameter in biphenyl systems, dictated by the balance between steric hindrance and electronic conjugation. In the solid state, crystal packing forces can also influence this angle. While a crystal structure for this specific compound is not publicly available, data from related terphenyl structures show dihedral angles between fluorinated and central rings ranging from 30° to 47° nih.gov. SC-XRD would also reveal intermolecular interactions, such as C-H···F or π-π stacking, that govern the crystal packing arrangement.

Investigation of Atropisomerism, Axial Chirality, and Conformational Dynamics in Biphenyl Frameworks

Atropisomerism is a form of stereoisomerism that arises from restricted rotation around a single bond, leading to stereoisomers that can be isolated pharmaguideline.comslideshare.net. In biphenyls, this phenomenon occurs when bulky substituents are present at the ortho positions (2, 2', 6, and 6'), creating a significant energy barrier to rotation around the C1-C1' bond slideshare.net.

In the case of this compound, the substituents are located at the meta (3, 3') and para (4) positions. The ortho positions are occupied by hydrogen atoms, which are not sufficiently bulky to create a high barrier to rotation at room temperature. Therefore, the interconversion between the possible non-planar conformations is rapid, and the compound does not exhibit atropisomerism or axial chirality under normal conditions. The molecule possesses a C₂ axis of symmetry if one considers the time-averaged conformation, but it lacks a plane of symmetry in any fixed non-planar conformation. However, the low rotational barrier means it exists as a rapidly equilibrating mixture of enantiomeric conformers, which cannot be separated. The study of such conformational dynamics, often using variable-temperature NMR, is essential for a complete understanding of the molecule's behavior in solution.

Computational and Theoretical Chemistry of 3,3 Difluoro 4 Methoxy 1,1 Biphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 3,3'-Difluoro-4-methoxy-1,1'-biphenyl, DFT calculations, often using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate the distribution of electrons and the energies of molecular orbitals. dntb.gov.uaopenaccesspub.orgresearchgate.net These calculations yield critical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO, collectively known as frontier molecular orbitals (FMOs), are key to understanding a molecule's reactivity. researchgate.netresearchgate.net The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MESP) maps, also derived from DFT calculations, visualize the charge distribution across the molecule. dntb.gov.uaresearchgate.net For this compound, the MESP would show electronegative regions around the fluorine and oxygen atoms, indicating sites susceptible to electrophilic attack, while electropositive regions would highlight sites prone to nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents hypothetical but representative data for a substituted biphenyl (B1667301) based on typical computational outputs.

ParameterIllustrative ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating capability
LUMO Energy -1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.3 eVRelates to chemical reactivity and stability researchgate.net
Dipole Moment 2.5 DebyeMeasures the overall polarity of the molecule dntb.gov.ua
Self-Consistent Field (SCF) Energy -850 a.u.Total electronic energy of the molecule at a given geometry

Quantum Mechanical Modeling of Reaction Mechanisms, Energetics, and Transition States

Quantum mechanical (QM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are instrumental in modeling chemical reactions at the atomic level. nih.govnih.govresearchgate.net These computational tools can be used to map the entire reaction pathway for processes involving this compound, such as metabolic oxidation or synthetic cross-coupling reactions. nih.govacs.org

Such models can clarify complex reaction mechanisms, such as whether a reaction proceeds through a concerted or stepwise pathway. nih.gov For example, in a nucleophilic substitution reaction, QM modeling could determine the feasibility of forming an intermediate complex versus a direct displacement mechanism. hovione.com

Table 2: Hypothetical Reaction Energetics for a Postulated Reaction Pathway This table provides an example of data that could be generated from QM modeling of a reaction involving the target compound.

SpeciesRelative Energy (kcal/mol)Description
Reactants 0.0Starting materials (e.g., biphenyl + reactant)
Transition State 1 (TS1) +25.5Energy barrier for the first step
Intermediate +5.2A metastable species formed during the reaction
Transition State 2 (TS2) +18.0Energy barrier for the second step
Products -15.0Final products of the reaction

Detailed Conformational Analysis and Rotational Barrier Computations

The physical and biological properties of biphenyls are highly dependent on their conformation, specifically the torsional or dihedral angle between the two phenyl rings. For this compound, computational methods can perform a detailed conformational analysis to determine the most stable spatial arrangement.

The presence of substituents at the ortho-positions (in this case, the fluorine atoms at positions 3 and 3') creates steric hindrance that influences the rotational barrier around the central C-C bond. Calculations can map the potential energy surface as a function of the dihedral angle. Typically, biphenyls have a non-planar ground state. biomedres.us The planar conformation (0° dihedral angle) and the perpendicular conformation (90° dihedral angle) often represent transition states for rotation. biomedres.usbiomedres.us

DFT calculations can precisely compute the energy differences between the ground state conformation and these rotational transition states. biomedres.us The energy required to rotate from the stable (skewed) conformation to the planar state is a key parameter that determines the rate of atropisomerization. The fluorine substituents are expected to significantly impact this barrier. The 1,3-difluoro motif is known to strongly influence alkane chain conformation, and similar effects can be anticipated in this biphenyl system. nih.gov

Table 3: Example Rotational Barrier Computation Results This table shows hypothetical energy values for different conformations of a substituted biphenyl, as would be determined by computational analysis.

Conformation (Dihedral Angle, φ)Relative Energy (kJ/mol)C(1)-C(1') Bond Length (Å)Status
Skewed (φ ≈ 45°)0.01.490Ground State biomedres.us
Planar (φ = 0°)+8.41.485Transition State biomedres.us
Perpendicular (φ = 90°)+10.01.492Transition State biomedres.us

Development of Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical and Physical Behaviors

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a molecule's structural features (described by molecular descriptors) with its macroscopic properties. iupac.orgrsc.org For fluorinated biphenyls like this compound, QSPR models can be developed to predict a wide range of chemical and physical behaviors without the need for extensive experimentation. nih.gov

The process involves calculating a large number of molecular descriptors for a set of related compounds. These descriptors can be constitutional, topological, geometric, or electronic. For instance, in predicting the environmental partitioning of polychlorinated biphenyls (PCBs), descriptors such as molecular weight, molecular volume, and total energy have been found to be highly correlated with properties like the gas/particle partition coefficient. nih.gov

Once a training set of compounds with known properties is established, statistical methods like Partial Least-Squares (PLS) regression or machine learning algorithms like deep belief networks (DBN) are used to build a predictive model. nih.govnih.gov This model can then be used to estimate properties for new or untested compounds like this compound.

Table 4: Key Molecular Descriptors for QSPR Models of Biphenyls This table lists common descriptors used in QSPR studies of halogenated biphenyls. nih.gov

Descriptor ClassExample DescriptorsPredicted Property Relevance
Constitutional Molecular Weight (Mw)Partitioning, Transport
Geometric Molecular Volume (Mv)Bioavailability, Binding
Electronic Total Energy (TE), Average Molecular Polarizability (α)Reactivity, Intermolecular forces
Topological Connectivity IndicesBoiling point, Solubility

Principles of Molecular Design for Directed Property Optimization in Fluorinated Biphenyl Scaffolds

Computational chemistry provides the foundation for inverse molecular design, where the goal is to design a molecule that possesses a specific set of desired properties. nih.govresearchgate.net For fluorinated biphenyl scaffolds, this involves a systematic, in-silico exploration of how chemical modifications affect function. The strategic placement of fluorine atoms is a known method to alter properties like metabolic stability and bioavailability. nih.gov

By using the computational methods described previously (DFT, QM, QSPR), chemists can screen a virtual library of derivatives of this compound. For example, one could computationally assess how moving the methoxy (B1213986) group or adding other substituents would alter the HOMO-LUMO gap, the dipole moment, or the rotational energy barrier. dntb.gov.ua This allows for a directed optimization process. If the goal is to create a more metabolically stable analog, calculations can predict which modifications would block common sites of metabolism. nih.gov If the goal is to fine-tune electronic properties for applications in materials science, the effect of various electron-donating or electron-withdrawing groups can be modeled to achieve an optimal electronic structure. acs.org This rational, computation-driven approach accelerates the discovery of new molecules with enhanced performance for specific applications. nih.gov

Research Applications of Difluoromethoxybiphenyl Scaffolds in Materials Science and Catalysis

Applications in Organic Electronic and Optoelectronic Materials

The inherent properties of difluoromethoxybiphenyl scaffolds, such as thermal stability, tunable electronic characteristics, and specific liquid crystalline behaviors, make them highly valuable in the field of organic electronics. Their rigid structure combined with functional group-induced polarity is critical for creating ordered yet processable materials for various optoelectronic devices.

Difluoromethoxybiphenyl scaffolds are particularly influential in the design of liquid crystals (LCs) for display applications. nih.gov The introduction of lateral fluorine atoms into the biphenyl (B1667301) core is a key strategy for modifying the mesomorphic and electro-optical properties of LC materials. Specifically, the 2,3-difluoro substitution pattern has been successful in creating liquid crystals with negative dielectric anisotropy, a crucial property for advanced display modes. beilstein-journals.org

The presence of fluorine atoms enhances the stability of tilted smectic phases and can lower the melting point of the material. biointerfaceresearch.com For instance, terphenyl systems with a 2,3-difluoro substituent are used to create excellent host ferroelectric LCs with lower viscosity. biointerfaceresearch.com The combination of a polar group, such as a methoxy (B1213986) or isothiocyanate group, with the fluorinated biphenyl core provides high birefringence and low viscosity, which are desirable for high-performance liquid crystal displays and optical phase modulators. researchgate.netresearchgate.net

Research on fluorinated biphenyl and terphenyl derivatives has demonstrated that these structural motifs can induce or enhance specific liquid crystal phases, such as the nematic and smectic A (SmA) phases. biointerfaceresearch.comresearchgate.net The precise positioning of fluorine atoms can adjust the inter-ring twist angle of the biphenyl unit, which in turn influences the π-π interactions and the stability of the nematic mesophase, a critical factor for LCD applications. researchgate.net

The following table summarizes the properties of a liquid crystal mixture containing fluorinated biphenyl derivatives, illustrating their impact on performance.

PropertyValueWavelength/Temperature
Birefringence (Δn)0.3375636 nm at 23 °C
Birefringence (Δn)0.3181550 nm
Viscosity (η)17.03 mPa·sNot Specified

This data showcases the high birefringence and low viscosity achievable with liquid crystal mixtures composed of terphenyl and biphenyl derivatives with fluorinated substituents, making them suitable for advanced display and photonic applications. researchgate.net

In the realm of organic semiconductors, the molecular organization in the solid state is paramount as it dictates properties relevant to device performance, including charge carrier mobility. ucsb.edu The difluoromethoxybiphenyl scaffold can be incorporated into larger molecular or polymeric structures to influence these packing arrangements and, consequently, the charge transport characteristics.

The introduction of methoxy groups into a conjugated polymer backbone has been shown to affect charge transport. For example, in a green-emitting alternating block copolymer with a methoxy bi-substituted chromophore, the positive charge carrier (hole) mobility was determined to be 1 x 10⁻⁸ cm²/V·s, while the negative charge carrier (electron) mobility was 6 x 10⁻¹¹ cm²/V·s. scielo.br While these mobilities are lower than in some analogous polymers, this highlights the significant impact of methoxy substitution on charge transport properties. scielo.br

Theoretical studies on related systems, such as dibenzocoronene tetracarboxdiimide (DCDI) molecules, have shown that methoxy (OCH₃) substitution can lead to ambipolar semiconducting properties. nih.gov The charge carrier mobility is strongly influenced by the functional groups attached to the core aromatic structure. nih.gov Similarly, studies on amorphous molecular materials like N,N'-di(biphenylyl)-N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamines have demonstrated high hole drift mobilities, reaching up to 1.0×10⁻³ cm²V⁻¹s⁻¹. researchgate.net The electronic properties of such scaffolds are key to their function in the multi-layered architecture of organic electronic devices. researchgate.net

The table below presents charge carrier mobility data for an organic semiconductor featuring a methoxy-substituted chromophore.

Charge CarrierMobility (cm²/V·s)
Positive (Hole)1 x 10⁻⁸
Negative (Electron)6 x 10⁻¹¹

This table shows the distinct mobility values for positive and negative charge carriers in a soluble green-emitting alternating block copolymer with a methoxy bi-substituted conjugated segment, illustrating the influence of the methoxy group on charge transport. scielo.br

While direct studies on "3,3'-Difluoro-4-methoxy-1,1'-biphenyl" as a photosensitizer are not prominent, the principles of molecular design for photosensitizers often involve tuning absorption spectra and promoting intersystem crossing to an excited triplet state. Boron-fluorine derivatives, such as BODIPY dyes, are extensively studied as photosensitizers for applications like photodynamic therapy (PDT) due to their ability to generate singlet oxygen. scispace.com

The photoreactivity of a compound is linked to its spectral absorption properties. The introduction of functional groups like methoxy and fluorine onto an aromatic core can significantly alter the absorption wavelengths. For instance, theoretical calculations on methoxy-substituted dibenzocoronene tetracarboxdiimide (DCDI) molecules predict a maximum absorption wavelength of 529 nm. nih.gov This ability to tune the absorption spectrum is crucial for designing photosensitizers that can be activated by specific wavelengths of light, a key requirement in photodynamic therapy and photopolymerization. nih.govnih.gov

The development of advanced energy storage systems, such as lithium-ion batteries and aqueous flow batteries, increasingly involves novel organic materials. nih.govyoutube.com While research into difluoromethoxybiphenyl scaffolds specifically for this purpose is an emerging area, the stability and electrochemical properties of fluorinated organic compounds make them potential candidates for electrode materials. The drive to replace per- and polyfluoroalkyl substances (PFAS) in batteries necessitates the investigation of alternative fluorinated materials. nih.gov

Organic molecules can offer advantages in terms of sustainability and tunability for battery energy storage systems (BESS). dafo-vehicle.comsfgov.org The redox properties of the biphenyl core can be modulated by the electron-withdrawing fluorine atoms and the electron-donating methoxy group, potentially enabling their use in redox-active materials for flow batteries or as components in solid-state electrolytes.

Role in Supramolecular Chemistry and Porous Framework Materials

The defined geometry and functional groups of the difluoromethoxybiphenyl scaffold make it an attractive linker for the construction of highly ordered, porous materials. These materials are of great interest for applications in gas storage, separation, and catalysis.

In the synthesis of Metal-Organic Frameworks (MOFs), organic linkers are crucial as they connect inorganic nodes to form a periodic, porous framework. youtube.com The functionalization of these linkers, for instance through fluorination, can have surprising effects on the structure and properties of the resulting MOF. rsc.org Fluorinated linkers can influence the topology of the framework and introduce flexibility, sometimes leading to temperature-induced phase transitions. rsc.org The design and synthesis of specific organic linkers are preferred methods for manufacturing MOFs, as this allows for precise control over the final structure. researchgate.netgoogle.com

Polymers of Intrinsic Microporosity (PIMs) are another class of materials where rigid and contorted molecular structures are essential. PIMs are typically solution-processable polymers whose chains cannot pack efficiently, thus creating interconnected micropores of less than 2 nm in diameter. researchgate.net The synthesis of PIMs often involves the reaction of monomers that introduce kinks and rigidity into the polymer backbone. researchgate.net For example, PIM-1 is synthesized from 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane and tetrafluoroterephthalonitrile. mdpi.com The incorporation of fluorinated monomers is a common strategy. canada.ca A difluoromethoxybiphenyl-based monomer could serve a similar purpose, providing rigidity from the biphenyl unit while the substituents prevent efficient chain packing, thereby ensuring structural integrity and intrinsic microporosity.

The table below lists key characteristics of PIMs derived from fluorinated monomers, highlighting their relevance for creating porous materials.

Polymer TypeKey MonomersResulting Properties
PIM-15,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane, TetrafluoroterephthalonitrileHigh free volume, microporosity, good film-forming characteristics. researchgate.netmdpi.com
Disulfone-based PIMs5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethylspirobisindane, Tetrafluoroterephthalonitrile, Disulfone-based monomersExcellent film-forming characteristics, high gas selectivities. canada.ca
Bromo-containing PIM-PIs2,2′-dibromo-4,4′,5,5′-bipohenyltetracarboxylic dianhydride, various diaminesHigh rigidity, formation of ultra-micropores (<0.7 nm), resistance to physical ageing. nih.gov

This table demonstrates how rigid, substituted monomers, often containing fluorine, are used to synthesize Polymers of Intrinsic Microporosity with tailored properties for applications like gas separation. researchgate.netmdpi.comcanada.canih.gov

Design of Rigid and Optically Functional Supramolecular Assemblies

The development of ordered, functional supramolecular systems such as liquid crystals (LCs), supramolecular polymers, and metal-organic frameworks (MOFs) relies on precise control over intermolecular interactions. The rigid biphenyl core of scaffolds like this compound serves as an excellent mesogenic unit, promoting the formation of anisotropic phases essential for liquid crystal behavior.

Beyond liquid crystals, fluorinated building blocks are being explored for the construction of other advanced supramolecular materials. The strong dipole moment of fluorinated organic compounds can be harnessed to drive the self-assembly of supramolecular polymers in a controlled, "living" polymerization fashion. nih.govresearchgate.net While not demonstrated with this specific biphenyl, the principles suggest that functionalized difluoromethoxybiphenyls could be designed to assemble into well-defined, one-dimensional nanostructures. Furthermore, the incorporation of fluorinated organic linkers into MOFs has been shown to enhance chemical stability and hydrophobicity, and to modify the gas sorption and separation properties of the resulting framework. nih.gov The defined geometry and electronic nature of the this compound scaffold make it a promising candidate for the design of novel linkers for functional MOFs. nih.govresearchgate.net

Applications in Catalysis and Asymmetric Synthesis

The atropisomeric nature of substituted biphenyls—chirality arising from hindered rotation around the aryl-aryl single bond—has made them central to the field of asymmetric catalysis. By functionalizing the 2,2' positions of the biphenyl core with phosphine (B1218219) groups, chemists have created a powerful class of bidentate ligands capable of inducing high levels of enantioselectivity in metal-catalyzed reactions.

The design of atropisomeric diphosphine ligands based on biphenyl backbones is a mature field, with ligands like MeO-BIPHEP and BINAP being foundational examples. nih.gov A closely related analogue to the core of this compound is the ligand DIFLUORPHOS, which is based on a bi(difluorobenzodioxole) backbone. ias.ac.in The electron-withdrawing difluoro substituents in DIFLUORPHOS create an electrodeficient ligand with unusual π-acidity. ias.ac.in This electronic tuning has proven highly effective in reactions such as the ruthenium-catalyzed asymmetric hydrogenation of ketones and olefins, and the iridium-catalyzed hydrogenation of quinolines and quinoxalines, often providing excellent enantioselectivities where other ligands are less effective. ias.ac.in

The performance of these catalytic systems is highly dependent on the interplay between the ligand's electronic properties, its steric profile (governed by the dihedral angle of the biphenyl unit), and the nature of the substrate. The data below illustrates the effectiveness of such ligands in asymmetric hydrogenation.

Table 1: Performance of Atropisomeric Biphenyl Ligands in Asymmetric Hydrogenation

Substrate Catalyst System Enantiomeric Excess (ee) Reference
β-Ketoester [Ru(ligand)(p-cymene)Cl]Cl Up to 99% nih.gov
2-(6′-methoxy-2′-naphthyl)propenoic acid [Ru(ligand)(p-cymene)Cl]Cl Up to 96% nih.gov
Trisubstituted Enamide Ru(ligand) complex >95% ias.ac.in
Substituted Quinoline Ir(ligand) complex Up to 95% ias.ac.in

These results underscore the principle that modifying the biphenyl scaffold with substituents like fluorine and methoxy groups provides a powerful tool for fine-tuning catalyst performance for specific transformations.

A major challenge in homogeneous catalysis is the separation and recycling of the often expensive metal-ligand complex from the reaction products. nih.gov One effective solution is the immobilization of the homogeneous catalyst onto an insoluble support, creating a heterogeneous catalyst that can be easily recovered by filtration. wikipedia.orgacs.org

Several strategies exist for the immobilization of chiral biphenyl ligands. The ligand can be functionalized with a reactive handle that allows it to be covalently attached to a polymer support, such as polystyrene or polyethylene glycol (PEG). nih.govrsc.org For example, chiral diphosphine ligands have been successfully supported on soluble PEG, enabling catalyst recycling while maintaining high yield and enantioselectivity in allylic substitution reactions. nih.gov Another approach involves the use of multitopic ligands to form coordination polymers or metal-organic frameworks, where the catalytic centers are integral parts of the solid-state structure. researchgate.net

While specific studies on the heterogenization of catalysts derived from this compound are not prominent, the established methodologies are directly applicable. The biphenyl scaffold could be modified with a polymerizable group or a tether for attachment to silica or a polymer resin. mdpi.com Such an immobilized catalyst would offer the practical advantages of heterogeneous systems, such as enhanced stability and suitability for continuous flow processes, combined with the high selectivity characteristic of its homogeneous counterpart. acs.orgresearchgate.net

Utilization as Advanced Synthetic Intermediates and Building Blocks

Beyond direct applications, the this compound structure serves as a valuable and versatile intermediate for the synthesis of more elaborate molecules in medicinal and agricultural chemistry.

In modern organic synthesis, complex molecules are often assembled in a convergent fashion by coupling smaller, highly functionalized fragments. The this compound scaffold is an ideal building block for such strategies. It can be readily prepared through cross-coupling reactions (e.g., Suzuki coupling) of corresponding boronic acids and aryl halides.

Once formed, the scaffold offers multiple sites for further synthetic elaboration. The methoxy group can act as an ortho-directing group for electrophilic aromatic substitution or directed ortho-metalation, allowing for the introduction of new functional groups at the C4' position. The fluorine atoms can also influence the regioselectivity of subsequent reactions. This pre-functionalized core can then be used in the total synthesis of complex natural products or designed molecules. For instance, in a pharmacophore-directed retrosynthetic strategy, a fragment like this biphenyl could be joined with another complex piece via a late-stage Stille or Suzuki coupling to rapidly construct the target molecule's core framework. nih.gov

The discovery of new agrochemicals—fungicides, herbicides, and insecticides—is critical for global food security. The introduction of fluorine into pesticide molecules is a well-established strategy to enhance their efficacy, metabolic stability, and bioavailability. mdpi.com Many modern agrochemicals contain fluorinated aromatic rings. mdpi.com

Similarly, the biphenyl motif is present in a number of bioactive compounds, including some with antifungal properties. mdpi.com The combination of these features in the this compound scaffold makes it an attractive starting point for agrochemical discovery programs. Although no major commercial agrochemical is explicitly based on this exact structure, its constituent parts are recognized as beneficial. The strategy of "scaffold hopping," where known active structures are modified to find new intellectual property with improved properties, could leverage this biphenyl core. mdpi.com Researchers could use it as a foundation to synthesize libraries of new derivatives for screening against various plant pathogens and pests, anticipating that the unique combination of fluorine and methoxy substituents on the rigid biphenyl frame could lead to the discovery of novel modes of action or improved activity profiles. nih.govnih.gov

Future Research Directions and Perspectives on Difluoromethoxybiphenyl Chemistry

Innovations in Sustainable and Eco-Friendly Synthetic Methodologies

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research in the synthesis of 3,3'-Difluoro-4-methoxy-1,1'-biphenyl and its analogs should prioritize sustainable practices. Key areas of innovation include the use of green catalysts, alternative reaction media, and energy-efficient processes.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are standard methods for constructing biphenyl (B1667301) scaffolds. nih.govrsc.org However, a shift towards more sustainable catalytic systems is imperative. This includes the development and utilization of catalysts that are reusable, operate under mild conditions, and are derived from earth-abundant metals. For instance, advancements in heterogeneous catalysis, where the catalyst is in a different phase from the reactants, can simplify product purification and catalyst recovery, thereby minimizing waste. nih.gov

The exploration of green solvents is another critical research direction. Traditional organic solvents often pose environmental and health risks. Water, ionic liquids, and supercritical fluids are emerging as viable alternatives. google.com For example, micellar catalysis in water can facilitate organic reactions by creating localized nonpolar environments for the reactants, while the bulk solvent remains aqueous.

Furthermore, energy-efficient synthetic methods, such as microwave-assisted synthesis and flow chemistry, can significantly reduce reaction times and energy consumption. bldpharm.com These techniques offer precise control over reaction parameters, leading to higher yields and selectivity, which are key principles of green chemistry.

Table 1: Comparison of Conventional and Green Synthetic Approaches for Biphenyl Synthesis

FeatureConventional MethodsGreen/Sustainable Methods
Catalyst Homogeneous palladium complexesHeterogeneous, reusable, earth-abundant metal catalysts
Solvent Volatile organic compounds (e.g., toluene, DMF)Water, ionic liquids, supercritical CO2
Energy Input High temperatures, long reaction timesMicrowave irradiation, flow chemistry
Byproducts Often significant, requiring extensive purificationMinimized through higher selectivity and catalyst recycling

Exploration of Novel Functionalizations and Advanced Derivatization Strategies

The functionalization of the this compound core is crucial for tuning its properties and expanding its applications. Future research should focus on developing novel and selective C-H functionalization and derivatization strategies. The presence of fluorine atoms can influence the reactivity of the aromatic rings, opening up unique avenues for modification. nih.gov

Site-selective C-H functionalization, which avoids the need for pre-functionalized starting materials, is a particularly attractive area. nih.gov Directed metalation, using the existing methoxy (B1213986) group or other introduced directing groups, could enable the precise installation of additional functionalities at specific positions on the biphenyl scaffold.

Advanced derivatization techniques can be employed to synthesize a library of compounds based on the this compound structure. nih.gov For instance, the methoxy group can be demethylated to a hydroxyl group, which can then serve as a handle for further modifications, such as esterification or etherification, to create derivatives with tailored properties for applications in medicinal chemistry or materials science. acs.org Furthermore, the introduction of various substituents on the biphenyl rings can modulate the electronic and steric properties of the molecule, which is particularly important for applications in liquid crystals and organic electronics. rsc.org

Refinement of Predictive Computational Modeling for Rational Design and Property Prediction

Computational chemistry plays an increasingly vital role in the rational design of new molecules and the prediction of their properties, thereby accelerating the research and development process. nih.gov For this compound and its derivatives, the refinement of computational models is a key future research direction.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic characteristics. indexcopernicus.comacs.org These predictions can guide the synthesis of new derivatives with desired properties, such as specific liquid crystalline phases or optimized electronic behavior for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). beilstein-journals.org

Molecular dynamics simulations can provide insights into the bulk properties of materials composed of these molecules, such as their phase behavior and transport properties. nih.gov For liquid crystal applications, simulations can predict transition temperatures and the stability of different mesophases. rsc.org

A significant challenge and opportunity lie in improving the accuracy of these predictive models, particularly for complex systems and properties. This involves the development of new theoretical frameworks and the use of machine learning and artificial intelligence to analyze large datasets and identify structure-property relationships that may not be immediately obvious. nih.gov

Table 2: Key Properties of Fluorinated Biphenyls for Computational Prediction

PropertyRelevanceComputational Method
Dipole Moment Influences intermolecular interactions and self-assemblyDFT
HOMO/LUMO Energies Determine electronic and optical propertiesDFT
Torsional Angles Affect molecular conformation and packingDFT, Molecular Dynamics
Phase Transition Temperatures Critical for liquid crystal applicationsMolecular Dynamics
Solubility Important for processing and biological applicationsQSPR, COSMO-RS

Expanding the Scope of Applications in Emerging Technologies and Interdisciplinary Fields

The unique properties of this compound and its derivatives make them promising candidates for a wide range of applications in emerging technologies and interdisciplinary fields.

In the field of liquid crystals , the introduction of fluorine atoms can significantly influence the dielectric anisotropy and viscosity of the material, which are critical parameters for display applications. rsc.org The specific substitution pattern of this compound could lead to novel liquid crystalline materials with optimized performance characteristics.

In organic electronics , fluorinated biphenyls are being explored for use in OLEDs and OFETs. rsc.orgresearchgate.net The fluorine atoms can lower the HOMO and LUMO energy levels, facilitating electron injection and improving the stability of the devices. The methoxy group can also be used to tune the electronic properties and solubility of the materials.

In medicinal chemistry , the biphenyl scaffold is a common motif in drug molecules. The introduction of fluorine can enhance metabolic stability and binding affinity to biological targets. chemrxiv.orgmiami.edu Derivatives of this compound could be investigated as potential therapeutic agents for a variety of diseases.

Furthermore, the development of novel sensors based on fluorinated biphenyls is an exciting prospect. rsc.org The changes in the fluorescence or electronic properties of these molecules upon binding to specific analytes could be harnessed for the development of highly sensitive and selective sensors.

The interdisciplinary nature of this research, spanning organic synthesis, materials science, computational chemistry, and biochemistry, highlights the vast potential of this compound and its derivatives to contribute to significant scientific and technological advancements.

Q & A

Basic: What synthetic strategies are effective for preparing 3,3'-difluoro-4-methoxy-1,1'-biphenyl, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions due to their efficiency in forming biphenyl scaffolds. For example, describes a related biphenyl derivative synthesized using palladium catalysts, aryl halides, and boronic acids under reflux with acetone and potassium carbonate. Key optimization steps include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced coupling efficiency.
  • Temperature control : Reflux conditions (e.g., 60–80°C) to balance reaction rate and side-product formation.
  • Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by ethanol recrystallization to achieve >99% purity .

Basic: Which analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (230/265 nm) to verify purity (e.g., 99.6% as in ) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while fluorine atoms induce splitting patterns in adjacent protons .
  • Mass Spectrometry (MS) : High-resolution MS to validate the molecular formula (e.g., C₁₃H₁₀F₂O).

Advanced: How can density functional theory (DFT) elucidate the electronic and steric effects of fluorine and methoxy substituents in this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model:

  • Electrostatic potential maps : To visualize electron-withdrawing effects of fluorine and electron-donating effects of methoxy groups.
  • Conformational analysis : Compare calculated dihedral angles with crystallographic data (e.g., reports torsional angles for similar biphenyls) .
  • Reactivity predictions : Frontier molecular orbitals (HOMO/LUMO) to identify sites for electrophilic/nucleophilic attacks.

Advanced: How should researchers resolve discrepancies in crystallographic data during structure refinement?

Methodological Answer:

  • Software tools : Use SHELX (e.g., SHELXL for refinement) to address challenges like twinning or weak diffraction. highlights SHELX’s robustness in handling high-resolution or twinned data .
  • Validation metrics : Check R-factors (R₁ < 0.05), goodness-of-fit (GOF ≈ 1), and residual electron density peaks.
  • Comparative analysis : Cross-reference with analogous structures (e.g., ’s terphenyl derivatives) to identify systematic errors .

Advanced: What strategies mitigate competing reaction pathways during functionalization of the biphenyl core?

Methodological Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) using tert-butyldimethylsilyl (TBS) ethers during halogenation.
  • Regioselective catalysis : Employ directing groups (e.g., carbonyls) or transition-metal catalysts to control substitution positions. demonstrates organomercury intermediates for selective functionalization .
  • Kinetic vs. thermodynamic control : Adjust temperature and solvent polarity to favor desired intermediates (e.g., polar aprotic solvents for SNAr reactions).

Basic: How can researchers ensure reproducibility in synthetic protocols for this compound?

Methodological Answer:

  • Detailed documentation : Record exact molar ratios, solvent grades, and drying methods (e.g., molecular sieves for acetone in ) .
  • Batch consistency : Use standardized reagents (e.g., anhydrous K₂CO₃) and monitor reaction progress via TLC or in situ spectroscopy.
  • Interlaboratory validation : Share protocols with collaborators to cross-verify yields and purity.

Advanced: What computational and experimental approaches validate non-covalent interactions (e.g., π-stacking) in supramolecular assemblies of this compound?

Methodological Answer:

  • X-ray crystallography : Analyze packing motifs (e.g., ’s herringbone arrangements in related biphenyls) .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (C–H···F, π–π) using CrystalExplorer.
  • Thermodynamic studies : Differential scanning calorimetry (DSC) to assess melting points influenced by packing efficiency.

Advanced: How do solvent and temperature effects influence the compound’s conformational dynamics in solution?

Methodological Answer:

  • Variable-temperature NMR : Track coalescence of proton signals (e.g., methoxy or fluorine-adjacent protons) to determine rotational barriers.
  • Solvent polarity studies : Compare ¹H NMR chemical shifts in CDCl₃ vs. DMSO-d₆ to assess solvation effects.
  • Molecular dynamics (MD) simulations : Model torsional rotations under different conditions (e.g., 298 K vs. 373 K).

Basic: What safety precautions are essential when handling fluorinated biphenyl derivatives?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile fluorinated intermediates.
  • Waste disposal : Follow institutional guidelines for halogenated waste, as highlighted in ’s safety protocols .

Advanced: How can researchers reconcile contradictory data between computational predictions and experimental observations (e.g., bond lengths or angles)?

Methodological Answer:

  • Error analysis : Check basis set adequacy in DFT (e.g., 6-311++G(d,p) vs. def2-TZVP) and experimental uncertainties (e.g., X-ray resolution limits).
  • Hybrid methods : Combine QM/MM (quantum mechanics/molecular mechanics) to account for crystal packing effects.
  • Benchmarking : Compare results with high-quality datasets (e.g., NIST’s crystallographic databases in ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.